5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid
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Overview
Description
5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid is a complex organic compound that features a combination of aromatic rings, a furan moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom to the furan ring using bromine or N-bromosuccinimide (NBS).
Formation of the pyrrole ring: This involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.
Coupling reactions: The furan and pyrrole rings are coupled using a cross-coupling reaction such as Suzuki or Heck coupling.
Introduction of the benzoic acid moiety: This can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3E)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-bromobenzoic acid
- 5-[(3E)-3-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid
Uniqueness
The presence of the 4-bromophenyl and 2-chlorobenzoic acid moieties in 5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid imparts unique electronic and steric properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C28H17BrClNO4 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
5-[(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C28H17BrClNO4/c29-20-8-6-18(7-9-20)26-13-11-22(35-26)14-19-15-25(17-4-2-1-3-5-17)31(27(19)32)21-10-12-24(30)23(16-21)28(33)34/h1-16H,(H,33,34)/b19-14+ |
InChI Key |
GSVCAUPRTRDXTO-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC(=C(C=C5)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC(=C(C=C5)Cl)C(=O)O |
Origin of Product |
United States |
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